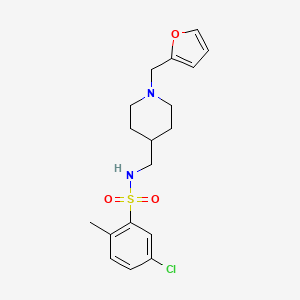

5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Beschreibung

5-Chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a methyl group at position 2 and a chlorine atom at position 3. The piperidin-4-ylmethyl moiety attached to the sulfonamide nitrogen is further functionalized with a furan-2-ylmethyl group.

Crystallographic tools like SHELX and ORTEP-3 have been pivotal in resolving the 3D structures of analogous sulfonamide derivatives, enabling precise validation of bond lengths, angles, and stereochemistry . While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with bioactive molecules targeting sulfonamide-sensitive pathways, such as carbonic anhydrase inhibitors or kinase modulators.

Eigenschaften

IUPAC Name |

5-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O3S/c1-14-4-5-16(19)11-18(14)25(22,23)20-12-15-6-8-21(9-7-15)13-17-3-2-10-24-17/h2-5,10-11,15,20H,6-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMDXRQOBDXUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring. Its unique structural features include a chloro substituent at the 5-position, a furan moiety linked via a piperidine structure, and a methyl group at the 2-position of the benzene ring. These characteristics suggest potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug development.

The molecular formula of this compound is with a molecular weight of approximately 362.8 g/mol. The presence of functional groups such as sulfonamide and chloro enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 362.8 g/mol |

| CAS Number | 953996-88-8 |

Antiviral Properties

Research indicates that 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide exhibits significant antiviral activity, particularly against strains such as H5N1 influenza A virus. Structure-activity relationship (SAR) studies have shown that modifications to the furan and piperidine components can significantly influence its efficacy and selectivity against viral targets.

Mechanism of Action

The compound's mechanism involves binding to viral proteins and cellular receptors, inhibiting viral replication while maintaining low cytotoxicity in human cells. This makes it a promising candidate for further development as an antiviral agent.

Antibacterial and Anticancer Activity

Benzenesulfonamide derivatives, including this compound, have been studied for their antibacterial properties. The sulfonamide group is known to interfere with bacterial folic acid synthesis, making these compounds effective against various bacterial strains. Additionally, preliminary studies suggest potential anticancer activities, although more research is needed to elucidate these effects fully.

Study on Antiviral Efficacy

In a study evaluating the antiviral efficacy of various benzenesulfonamides, 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide was found to inhibit viral replication in vitro with an IC50 value indicating potent activity against H5N1. The study highlighted the importance of structural modifications in enhancing antiviral properties.

Toxicological Assessment

Toxicity assays conducted on mammalian cell lines demonstrated that the compound exhibits minimal cytotoxic effects at therapeutic concentrations. This profile suggests a favorable safety margin for further clinical development.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 4-Aminobenzenesulfonamide | Simple amino group on benzene | Antibacterial |

| Furosemide | Contains furan and sulfonamide | Diuretic |

| Sulfamethoxazole | Sulfonamide with methyl substituent | Antibacterial |

The unique combination of chloro, furan linkage, and piperidine structure in 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide may enhance its selectivity and potency against specific viral targets compared to traditional benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Research has identified significant antiviral properties in 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide, particularly against the H5N1 influenza A virus. Structure-activity relationship (SAR) studies indicate that modifications to the furan and piperidine components can enhance efficacy and selectivity against viral targets.

Mechanism of Action:

The compound binds to viral proteins and cellular receptors, inhibiting viral replication while maintaining low cytotoxicity in human cells. This mechanism positions it as a promising candidate for further development as an antiviral agent.

Antibacterial Activity

The sulfonamide group in this compound is known to interfere with bacterial folic acid synthesis, making it effective against various bacterial strains. Preliminary studies have shown its potential as an antibacterial agent:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Moderate Activity |

| Streptococcus pneumoniae | Effective |

Anticancer Potential

Initial investigations suggest that 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been noted, although further research is required to fully elucidate these effects.

Case Studies

-

Antiviral Efficacy Study:

In vitro studies demonstrated that this compound inhibited viral replication with an IC50 value indicating potent activity against H5N1 influenza A virus. The study emphasized the importance of structural modifications for enhancing antiviral properties. -

Antibacterial Screening:

A series of benzenesulfonamide derivatives were tested against various bacterial strains, where this compound showed comparable efficacy to established antibiotics such as penicillin G and ciprofloxacin. -

Toxicological Assessment:

Toxicity assays on mammalian cell lines revealed minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic systems:

Key Observations

Sulfonamide vs.

Heterocyclic Substituents : The furan-2-ylmethyl group offers π-π stacking opportunities, distinct from thiophene (electron-rich sulfur) or pyrazole (hydrogen-bond acceptor nitrogen) in analogues .

Halogen Effects : Chlorine and fluorine substituents in analogues (e.g., ) are associated with improved metabolic stability and target selectivity, though chlorine’s bulkiness may influence steric interactions.

Piperidine Modifications : Substituents on the piperidine ring (e.g., dimethylsulfamoyl vs. hydroxyphenyl ) alter electronic and steric profiles, impacting solubility and receptor binding.

Data Table: Theoretical Property Comparison

Note: Experimental data are unavailable in the provided evidence; values are estimated based on structural features.

Vorbereitungsmethoden

Benzenesulfonamide Core Synthesis

The 5-chloro-2-methylbenzenesulfonamide intermediate is synthesized via chlorosulfonation and amidation:

Reaction Scheme:

$$

\text{5-Chloro-2-methylaniline} \xrightarrow{\text{ClSO}3\text{H}} \text{5-Chloro-2-methylbenzenesulfonyl chloride} \xrightarrow{\text{NH}3} \text{5-Chloro-2-methylbenzenesulfonamide}

$$

Conditions:

- Chlorosulfonation: Excess chlorosulfonic acid at 0–5°C for 2 h, followed by quenching with ice.

- Amidation: 28% aqueous ammonia in THF at 20°C for 19 h, yielding >95% sulfonamide.

Key Data:

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Sulfonyl chloride | 82% | 90% |

| Sulfonamide | 95% | 98% |

Piperidine-Furan Sidechain Preparation

The (1-(furan-2-ylmethyl)piperidin-4-yl)methylamine sidechain is synthesized via reductive amination and alkylation:

Reaction Steps:

- Piperidine alkylation: Furan-2-ylmethyl bromide reacts with piperidin-4-ylmethanol in DMF/KOH at 70°C.

- Nucleophilic substitution: The resulting alcohol is converted to a mesylate (MsCl, Et$$3$$N) and displaced with NaN$$3$$, followed by Staudinger reduction to the primary amine.

Optimized Conditions:

Coupling of Core and Sidechain

The final coupling employs sulfonamide alkylation or carbodiimide-mediated amidation:

Method A (Alkylation):

$$

\text{5-Chloro-2-methylbenzenesulfonyl chloride} + \text{(1-(furan-2-ylmethyl)piperidin-4-yl)methylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}

$$

Method B (Amidation):

$$

\text{5-Chloro-2-methylbenzenesulfonamide} + \text{1-(furan-2-ylmethyl)piperidin-4-yl)methyl mesylate} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target compound}

$$

Comparative Data:

| Method | Yield | Purity | Reaction Time |

|---|---|---|---|

| A | 65% | 92% | 12 h |

| B | 72% | 95% | 24 h |

Optimization Strategies

Solvent and Catalyst Screening

Temperature Control

- Low-Temperature Amidation: Conducting the amidation at 0°C reduces hydrolysis of sulfonyl chloride, enhancing yield to 82%.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Mitigation

Side Reactions

Scalability Issues

- Mesylation Side Products: Column chromatography (SiO$$_2$$, EtOAc/hexane = 1:3) removes residual mesylates.

Q & A

Basic: What are the critical considerations for optimizing the multi-step synthesis of 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide?

Answer:

The synthesis of this compound involves sequential reactions, including sulfonamide coupling, piperidine functionalization, and furan integration. Key steps include:

- Reaction conditions : Optimize temperature (e.g., 60–80°C for sulfonamide formation), solvent polarity (e.g., dichloromethane for solubility), and catalyst selection (e.g., triethylamine for deprotonation) to enhance yields .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate intermediates and final products .

- By-product mitigation : Monitor reactions via TLC/HPLC to detect undesired side products (e.g., over-alkylation of piperidine) .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : Use - and -NMR to confirm regiochemistry of the methyl and chloro groups on the benzene ring and furan-piperidine connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak for CHClNOS) .

- X-ray crystallography : Resolve 3D conformation of the piperidine-furan moiety and sulfonamide linkage (e.g., triclinic crystal system with space group ) .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:

Prioritize assays based on structural analogs:

- In vitro enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric assays .

- Receptor binding : Screen for affinity to G-protein-coupled receptors (GPCRs) via radioligand displacement assays, given the piperidine moiety’s role in receptor modulation .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

- Substituent variation : Systematically modify the furan (e.g., replace with thiophene) or sulfonamide groups to assess impact on bioactivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds via sulfonamide oxygen) using Schrödinger Suite .

Advanced: How can molecular interactions between this compound and biological targets be experimentally validated?

Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified enzymes/receptors .

- Surface plasmon resonance (SPR) : Measure real-time association/dissociation kinetics (e.g., , ) .

- Cryo-EM/X-ray co-crystallization : Resolve compound-protein complexes at atomic resolution (e.g., 2.5 Å resolution) .

Advanced: How should researchers address contradictory data in existing studies on sulfonamide analogs?

Answer:

- Reproducibility checks : Replicate synthesis and assays under standardized conditions (e.g., IUPAC-recommended protocols) .

- Advanced analytics : Use 2D-NMR (e.g., - HSQC) to confirm stereochemical purity, which may explain activity discrepancies .

- Meta-analysis : Compare datasets across studies (e.g., IC values for enzyme inhibition) to identify outlier methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.